molecular formula C12H12N4 B2957371 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole CAS No. 1171649-67-4

2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2957371
CAS No.: 1171649-67-4
M. Wt: 212.256
InChI Key: MYMWYLGPHVHOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a novel hybrid heterocyclic compound designed for advanced research applications. This chemical motif is of significant interest in medicinal chemistry and materials science due to the privileged status of its constituent structures. The benzo[d]imidazole core is a well-documented pharmacophore known for its diverse biological activities, including potent antimicrobial and anticancer properties . Similarly, the pyrazole moiety is a nitrogen-containing heterocycle frequently utilized in drug discovery and agrochemical development . The fusion of these two structures into a single molecule aims to create a synergistic effect, potentially leading to enhanced biological activity or novel functionality. The primary research applications for this compound are anticipated in the development of new therapeutic agents and functional materials. Benzimidazole derivatives have demonstrated remarkable efficacy as corrosion inhibitors for mild steel in acidic environments, forming protective barriers on metal surfaces . Furthermore, such hybrids are valuable scaffolds in the synthesis of anticancer drugs , with several derivatives undergoing evaluation for their ability to inhibit specific kinase targets or disrupt tubulin polymerization . The presence of multiple nitrogen atoms in its structure facilitates coordination with metal ions, making it a promising ligand for constructing metal complexes with potential catalytic or medicinal applications . Researchers can leverage this compound as a key intermediate to explore structure-activity relationships or to develop new multitarget-directed ligands. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-ethylpyrazol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-8-7-11(15-16)12-13-9-5-3-4-6-10(9)14-12/h3-8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMWYLGPHVHOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-3-pyrazolecarboxaldehyde with o-phenylenediamine under acidic conditions to form the desired benzimidazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Activities Reference ID
2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzimidazole Ethyl at pyrazole N1 Enhanced lipophilicity, potential antifungal/antimicrobial activity
2-(5-Bromo-1H-indol-3-yl)-1H-benzimidazole (3aq) Bromoindole substituent High antibiofilm activity (MRSA, C. albicans)
2-(4-Fluorophenyl)-1H-benzimidazole Fluorophenyl group GABA-A receptor interaction (anxiolytic potential)
L0D (2-(1H-pyrazol-3-yl)-1H-benzimidazole) Unsubstituted pyrazole Baseline activity for SAR studies
2-Methyl-1-(3-methylbenzyl)-1H-benzimidazole (5a) Methyl and benzyl groups Potent antifungal activity against azole-resistant strains

Physicochemical and Spectral Properties

  • Solubility : The ethyl group increases hydrophobicity compared to polar analogs like 3j (4-fluorophenyl) or 3l (p-tolyl) .
  • NMR Signatures : Ethyl protons in the target compound would resonate at δ ~1.2–1.4 ppm (CH₃) and δ ~3.8–4.0 ppm (CH₂), distinct from methylthio or sulfonyl groups in related derivatives .

Biological Activity

2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines pyrazole and benzoimidazole moieties. This unique structural configuration suggests potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. The compound's lipophilicity, influenced by the ethyl substitution, may enhance its biological activity and solubility.

Biological Activity Overview

Research indicates that compounds containing benzoimidazole and pyrazole moieties exhibit significant biological activities, including:

  • Anticancer Activity : Related compounds have shown potential in inhibiting cancer cell proliferation across various types, including breast, lung, and colorectal cancers.
  • Anti-inflammatory Properties : Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.
  • Antimicrobial Effects : Some studies suggest that derivatives of this compound may possess antibacterial and antifungal activities.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound can effectively inhibit microtubule assembly and induce apoptosis in cancer cells. For instance, a study reported that specific pyrazole derivatives could enhance caspase-3 activity in MDA-MB-231 breast cancer cells, indicating their potential as anticancer agents .

CompoundCell LineIC50 (μM)Mechanism
7dMDA-MB-2311.0Apoptosis induction
10cHepG22.5Microtubule destabilization
7hA5495.0Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. A specific study highlighted the COX-2 inhibitory activity of several pyrazole compounds, with IC50 values ranging from 0.02 to 0.04 μM, showcasing their potential as selective anti-inflammatory agents .

CompoundCOX-2 IC50 (μM)Selectivity Index
Compound A0.028.22
Compound B0.049.31

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example, certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Study 1: Anticancer Evaluation

In a recent evaluation of pyrazole-substituted benzimidazoles, researchers synthesized a series of compounds and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell viability but also induced morphological changes consistent with apoptosis.

Case Study 2: Anti-inflammatory Screening

Another study focused on the anti-inflammatory potential of pyrazole derivatives using carrageenan-induced edema models in rats. The findings revealed that specific compounds significantly reduced edema compared to standard treatments like diclofenac.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with o-phenylenediamine derivatives under acidic or catalytic conditions. A one-pot approach using catalysts like LaCl₃ (e.g., 70% yield at 80°C in ethanol) is efficient for benzimidazole core formation . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Quinoxalinone rearrangement methods (e.g., reacting phenylhydrazine with 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one) are also viable but require rigorous pH control .

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

  • Methodology : Use ¹H/¹³C NMR to confirm the ethyl-pyrazole and benzimidazole moieties. Key NMR signals include:

  • Ethyl group: δ ~1.30–1.50 ppm (triplet, CH₃) and δ ~4.10–4.30 ppm (quartet, CH₂) .
  • Benzimidazole protons: δ ~7.20–8.00 ppm (aromatic region).
  • Melting point analysis (e.g., 219–221°C for analogous compounds) and TLC (Rf ~0.77 in hexane:ethyl acetate 60:40) confirm purity .

Q. What standard methods ensure purity and stability during storage?

  • Methodology : Chromatographic techniques (HPLC, TLC) and elemental analysis validate purity. For stability, store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor decomposition via periodic NMR or mass spectrometry .

Advanced Research Questions

Q. How can catalytic systems (e.g., SiO₂ nanoparticles) improve synthesis efficiency and selectivity?

  • Methodology : Nano-SiO₂ enhances condensation reactions by providing a high surface area for acid-base catalysis. For example, SiO₂-mediated synthesis of 2-arylbenzimidazoles achieves >85% yield with reduced reaction time (2–4 h vs. 12 h). Optimize by varying SiO₂ loading (5–15 wt%) and solvent (ethanol vs. DMF) . Contrast with LaCl₃-catalyzed methods, which may favor different substituent patterns .

Q. What crystallographic strategies resolve tautomerism or polymorphism in this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) is critical. For tautomeric mixtures (e.g., pyrazole vs. benzimidazole protonation states), employ low-temperature crystallography (100 K) and Hirshfeld surface analysis to distinguish electron density maps .

Q. How do substituents on the pyrazole or benzimidazole rings influence bioactivity?

  • Methodology : Synthesize derivatives (e.g., halogenated or methoxy-substituted analogs) and evaluate antimicrobial activity via MIC/MBC assays. For instance, 2-(4-chlorophenyl)-1H-benzimidazole derivatives show enhanced activity against S. aureus (MIC ≤12.5 µg/mL). SAR studies reveal that electron-withdrawing groups on the benzimidazole improve membrane penetration .

Q. What analytical approaches resolve contradictions in catalytic efficiency data across studies?

  • Methodology : Perform controlled reproducibility experiments with standardized substrates (e.g., o-phenylenediamine). Use kinetic studies (rate constants, activation energy) and in situ FTIR/GC-MS to monitor intermediate formation. For example, LaCl₃ may outperform SiO₂ in polar aprotic solvents due to stronger Lewis acidity .

Q. How can computational methods (DFT, MD) predict reactivity or binding modes for this compound?

  • Methodology : DFT calculations (B3LYP/6-311G**) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) with target proteins (e.g., S. aureus DNA gyrase) identifies key interactions (hydrogen bonds, π-stacking) .

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